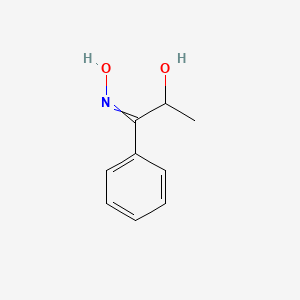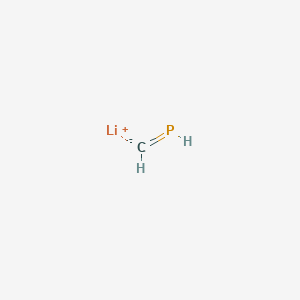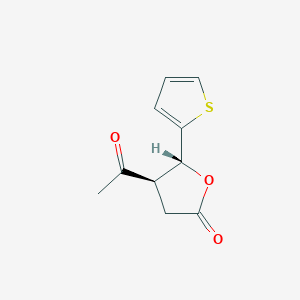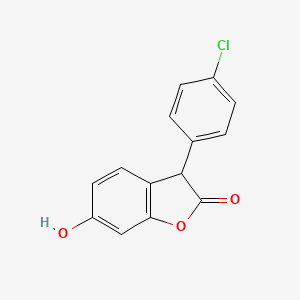![molecular formula C16H31NO5 B14364104 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid CAS No. 95649-84-6](/img/structure/B14364104.png)
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is a complex organic compound with a molecular formula of C15H29NO5. This compound is characterized by the presence of a carboxymethyl group, a 2-hydroxyethyl group, and a dodecanoic acid backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine and chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a chelating agent for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and cellular processes. It may also interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)iminodiacetic acid: Similar structure but with a shorter carbon chain.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple carboxymethyl groups.
N-(2-hydroxyethyl)ethylenediaminetriacetic acid: Another chelating agent with a similar functional group arrangement.
Uniqueness
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is unique due to its long dodecanoic acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
95649-84-6 |
|---|---|
Molekularformel |
C16H31NO5 |
Molekulargewicht |
317.42 g/mol |
IUPAC-Name |
2-[carboxymethyl(2-hydroxyethyl)amino]dodecanoic acid |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-14(16(21)22)17(11-12-18)13-15(19)20/h14,18H,2-13H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
DGZSYVQSYACWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)N(CCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)



![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)


![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)

![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

